3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a fluoro-substituted aromatic ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring and nitrile group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3 |
InChI Key |
XAVOZEUCSGATJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC#N)O)F |
Origin of Product |
United States |
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